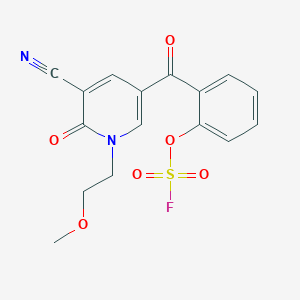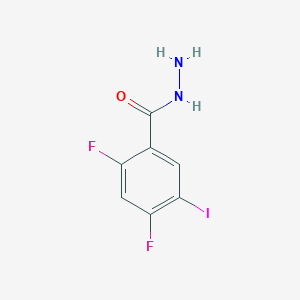![molecular formula C21H21NO6 B2501624 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 838866-32-3](/img/structure/B2501624.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is a chemical entity that appears to be structurally related to various chromene derivatives that have been studied for their biological activities. Chromene derivatives are known for their potential therapeutic applications, including antitumor and anti-inflammatory properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been characterized and analyzed for their biological activities.
Synthesis Analysis
The synthesis of chromene derivatives typically involves multi-step chemical reactions that may include cyclization and substitution processes. While the exact synthesis of the compound is not detailed in the provided papers, similar compounds, such as those mentioned in the papers, are synthesized through reactions that introduce various functional groups to the chromene core. These functional groups can significantly influence the biological activity and selectivity of the compounds, as seen in the selective COX-2 inhibition by a related chromene derivative .
Molecular Structure Analysis
Molecular structure analysis, such as single X-ray crystallographic analysis, provides critical information about the conformation and binding interactions of chromene derivatives. For instance, the study of a related compound revealed insights into its molecular conformation and how it contributes to COX-2 selectivity . The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom, whether trans- or cis-related to the O atom of the pyran ring, are structural features that can affect the compound's biological activity .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including substitutions that alter their physicochemical properties and biological activities. The nature and position of substituent groups, such as methyl, methoxy, and chloro groups, can lead to variations in antitumor activity and selectivity toward different cancer cell lines . These reactions are crucial for fine-tuning the properties of the compounds for specific therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structures and the substituents attached to the chromene core. These properties include solubility, crystallinity, and stability, which are important for the compound's biological efficacy and pharmacokinetics. For example, different polymorphs of a related chromene derivative exhibit distinct crystalline structures, which can affect the compound's physical properties and potentially its biological activity .
科学的研究の応用
Anticancer Properties
One prominent area of research on derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is in the development of anticancer agents. A study by Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of a related compound, highlighting its ability to overcome drug resistance in cancer cells, including leukemia. It demonstrated cytotoxicity against a wide range of hematologic and solid tumor cells, with a focus on its selective action against drug-resistant cancer cells. The compound's mechanism of inducing apoptosis in tumor cells is under investigation, suggesting its potential as a treatment for cancers with multiple drug resistance (Das et al., 2009).
Antioxidant Activity
Research into natural products has also shed light on compounds with structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, revealing antioxidant properties. Yang et al. (2018) identified a new homoisoflavone from Portulaca oleracea L. that demonstrated significant scavenging activity in radical quenching assays. This suggests the potential of these compounds in developing treatments or supplements aimed at combating oxidative stress (Yang et al., 2018).
Metabolic Pathway Analysis
Understanding the metabolic pathways of similar compounds is crucial for developing effective drugs. A study by Paek et al. (2006) on the metabolism of a new P-glycoprotein inhibitor in rats identified various metabolites of HM-30181, offering insights into its metabolic processing. Such studies are essential for predicting drug interactions, side effects, and efficacy (Paek et al., 2006).
Polymer Science Applications
In the field of polymer science, derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide have been explored for their potential in creating new materials. Merlani et al. (2015) synthesized and polymerized a compound leading to a polymer with a stiff, stretched conformation, indicating applications in creating materials with specific mechanical and optical properties (Merlani et al., 2015).
作用機序
Result of Action
, it’s known that the compound has shown antiulcer effects in animal studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-25-16-8-7-13(11-18(16)27-3)9-10-22-20(23)15-12-14-5-4-6-17(26-2)19(14)28-21(15)24/h4-8,11-12H,9-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFPQYISYCEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)


![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)
![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
